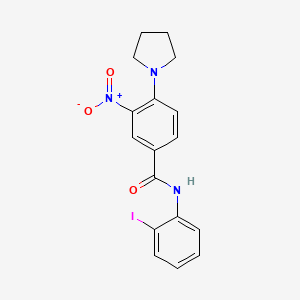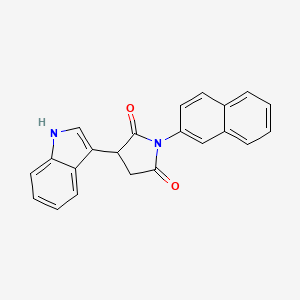![molecular formula C13H18N2O2S B4082506 methyl (4-{[(propylamino)carbonothioyl]amino}phenyl)acetate](/img/structure/B4082506.png)
methyl (4-{[(propylamino)carbonothioyl]amino}phenyl)acetate
Übersicht
Beschreibung
Methyl (4-{[(propylamino)carbonothioyl]amino}phenyl)acetate, also known as MPAC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPAC is a member of the thioamides family and has been studied for its various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of methyl (4-{[(propylamino)carbonothioyl]amino}phenyl)acetate is not fully understood. However, it has been suggested that methyl (4-{[(propylamino)carbonothioyl]amino}phenyl)acetate may exert its effects by inhibiting certain enzymes or proteins involved in disease progression. For example, methyl (4-{[(propylamino)carbonothioyl]amino}phenyl)acetate has been shown to inhibit the growth of cancer cells by inhibiting the activity of the enzyme topoisomerase II.
Biochemical and Physiological Effects:
methyl (4-{[(propylamino)carbonothioyl]amino}phenyl)acetate has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria, and reduce inflammation. methyl (4-{[(propylamino)carbonothioyl]amino}phenyl)acetate has also been shown to have antioxidant properties and may help protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using methyl (4-{[(propylamino)carbonothioyl]amino}phenyl)acetate in lab experiments is its potential therapeutic applications. methyl (4-{[(propylamino)carbonothioyl]amino}phenyl)acetate has been shown to have various biological effects and may be useful in the development of new drugs. However, one limitation of using methyl (4-{[(propylamino)carbonothioyl]amino}phenyl)acetate in lab experiments is its potential toxicity. methyl (4-{[(propylamino)carbonothioyl]amino}phenyl)acetate has been shown to be toxic to some cells, and further studies are needed to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for the study of methyl (4-{[(propylamino)carbonothioyl]amino}phenyl)acetate. One potential direction is the development of new drugs based on the structure of methyl (4-{[(propylamino)carbonothioyl]amino}phenyl)acetate. Another direction is the study of the mechanism of action of methyl (4-{[(propylamino)carbonothioyl]amino}phenyl)acetate and its potential targets. Additionally, further studies are needed to determine the safety and efficacy of methyl (4-{[(propylamino)carbonothioyl]amino}phenyl)acetate in humans.
Wissenschaftliche Forschungsanwendungen
Methyl (4-{[(propylamino)carbonothioyl]amino}phenyl)acetate has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer, antimicrobial, and anti-inflammatory properties. methyl (4-{[(propylamino)carbonothioyl]amino}phenyl)acetate has been studied as a potential drug candidate for the treatment of various diseases such as cancer, bacterial infections, and inflammation.
Eigenschaften
IUPAC Name |
methyl 2-[4-(propylcarbamothioylamino)phenyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S/c1-3-8-14-13(18)15-11-6-4-10(5-7-11)9-12(16)17-2/h4-7H,3,8-9H2,1-2H3,(H2,14,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJMKRHPOHBFREL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=S)NC1=CC=C(C=C1)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (4-{[(propylamino)carbonothioyl]amino}phenyl)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(4-chlorobenzyl)oxy]-3-methoxy-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4082425.png)
![2-mercapto-8,8-dimethyl-5-(3-pyridinyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B4082430.png)
![2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide](/img/structure/B4082438.png)
![8-[4-(1H-tetrazol-1-yl)benzoyl]hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B4082449.png)
![4-fluoro-N'-[(4-methylphenyl)sulfonyl]-N-propylbenzenecarboximidamide](/img/structure/B4082456.png)
![4-chloro-N-[5-(4-methoxy-1-phthalazinyl)-2-(4-morpholinyl)phenyl]benzenesulfonamide](/img/structure/B4082460.png)

![7-(3-fluorophenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B4082492.png)
![2-(1,3-benzothiazol-2-yl)-4-[1-({2-[(4-chlorophenyl)thio]ethyl}amino)ethylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4082496.png)



![ethyl 3-({[(5-{[(4-chlorobenzoyl)amino]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4082531.png)
![N-(4-bromo-2-fluorophenyl)-7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4082539.png)